molecular formula C13H13F2N3O3 B123146 (2R,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid CAS No. 483340-19-8

(2R,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid

Cat. No. B123146
M. Wt: 297.26 g/mol
InChI Key: JPGBTELGZZSFFQ-ISVAXAHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid is a useful research compound. Its molecular formula is C13H13F2N3O3 and its molecular weight is 297.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antifungal Applications

  • The compound and its stereoisomers have been synthesized and evaluated for antifungal activities. A notable example includes the synthesis of optically active antifungal azoles, which have shown potent antifungal activity in both in vitro and in vivo settings. These compounds, through their action, contribute to the development of new antifungal agents with potential clinical applications (Tasaka et al., 1993).

Synthesis of Antifungal Agents

  • Research has explored the synthesis processes of antifungal agents such as Voriconazole, which involves setting the relative stereochemistry through specific reactions. The process development of such compounds highlights the importance of stereochemistry in the synthesis of effective antifungal drugs (Butters et al., 2001).
  • Another study detailed an alternative synthetic route for optically active antifungal triazoles, showcasing the versatility and adaptability in synthesizing such compounds for potential therapeutic use (Ichikawa et al., 2000).

Development of Topical Antifungal Agents

  • The synthesis and evaluation of 2-aryl-1-azolyl-3-(substituted amino)-2-butanol derivatives, including those related to the compound of interest, have been conducted. These studies focus on developing new topical antifungal agents, highlighting the compound's role in contributing to treatments for dermatophytosis and other fungal infections (Ogura et al., 1999).

Pharmaceutical Formulation Improvements

  • Research has also delved into improving the physicochemical properties of antifungal drugs through the formation of pharmaceutical cocrystals and salts. These studies aim to enhance the solubility and bioavailability of antifungal compounds, thereby improving their therapeutic efficacy (Kumar et al., 2014).

properties

IUPAC Name

(2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3O3/c1-8(12(19)20)13(21,5-18-7-16-6-17-18)10-4-9(14)2-3-11(10)15/h2-4,6-8,21H,5H2,1H3,(H,19,20)/t8-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGBTELGZZSFFQ-ISVAXAHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C(CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)[C@](CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid

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